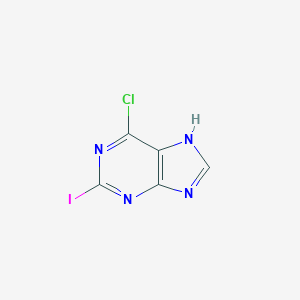

6-Chloro-2-iodopurine

Descripción general

Descripción

6-Chloro-2-iodopurine is a halogenated purine derivative with the molecular formula C5H2ClIN4. It is a compound of interest in organic and medicinal chemistry due to its potential applications in various fields, including drug development and biochemical research. The presence of both chlorine and iodine atoms in the purine ring makes it a versatile intermediate for further functionalization and synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-iodopurine typically involves the halogenation of purine derivatives. One efficient method starts with hypoxanthine, which undergoes a regiospecific lithiation/quenching sequence. The process involves the use of Harpoon’s base and tributyltin chloride to achieve the desired halogenation . The reaction conditions are carefully controlled to ensure regioselectivity and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-2-iodopurine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized purines, while coupling reactions can produce complex organic molecules with extended conjugation or additional functional groups.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 6-chloro-2-iodopurine has been achieved through several methods, primarily starting from hypoxanthine. A notable method involves a regiospecific lithiation/quenching sequence that allows for effective synthesis with high yields. This process includes the use of Harpoon's base and tributyltin chloride, confirmed by HMBC NMR studies and single crystal X-ray diffraction to elucidate the molecular structure .

This compound serves as a versatile template for further functionalization, particularly at the C2 position. Various coupling reactions, such as Sonogashira coupling and palladium-catalyzed cross-coupling reactions, have been employed to introduce substituents that enhance its biological activity. For instance, the introduction of propynyl groups at the C2 position has led to compounds with promising dual PPARγ/δ activity .

Adenosine Receptor Ligands

The compound has been extensively studied for its role as an adenosine receptor ligand, particularly for the A3 adenosine receptor (AR). Research indicates that derivatives of this compound can act as selective agonists or antagonists, which are being explored for therapeutic applications in conditions such as cancer, inflammation, and autoimmune disorders .

Table 1: Biological Activities of this compound Derivatives

| Compound | Activity Type | Target Receptor | Reference |

|---|---|---|---|

| This compound | Agonist | A3 AR | |

| 2-Hexynyl derivative | Dual Agonist | A2A AR / A3 AR | |

| N6-(3-Iodobenzyl) derivative | Antagonist | A3 AR |

Case Studies

Several studies highlight the applications of this compound in drug development:

- Cancer Treatment : Compounds derived from this compound have shown potential in clinical trials for treating liver cancer and other malignancies by modulating adenosine receptors .

- Inflammatory Diseases : The ability of certain derivatives to act as A3 AR agonists suggests their utility in managing inflammatory conditions like rheumatoid arthritis and psoriasis .

Mecanismo De Acción

The mechanism of action of 6-Chloro-2-iodopurine involves its interaction with biological targets, such as enzymes and nucleic acids. The halogen atoms in the purine ring can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The molecular pathways involved depend on the specific biological context and the nature of the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

6-Chloropurine: Lacks the iodine atom, making it less versatile for certain synthetic applications.

2-Iodopurine: Lacks the chlorine atom, which can affect its reactivity and binding properties.

6-Bromo-2-iodopurine: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical behavior.

Uniqueness

6-Chloro-2-iodopurine is unique due to the presence of both chlorine and iodine atoms in the purine ring. This dual halogenation provides a balance of reactivity and stability, making it a valuable intermediate for various synthetic and research applications.

Actividad Biológica

6-Chloro-2-iodopurine is a modified purine compound that has garnered significant attention in biochemical and pharmacological research due to its unique structural properties and biological activities. This article delves into its synthesis, mechanisms of action, biological targets, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of chlorine and iodine atoms at the 6 and 2 positions of the purine ring, respectively. This dual halogenation enhances its reactivity compared to other purines. The synthesis typically involves a regiospecific lithiation of hypoxanthine followed by quenching with tributyltin chloride, resulting in high yields of the desired compound .

The primary biological activity of this compound is its ability to inhibit DNA synthesis . It achieves this by being incorporated into DNA, where it interferes with normal replication processes. This incorporation disrupts the function of DNA polymerases, leading to apoptosis in cancer cells . The compound has shown efficacy in targeting various malignancies, particularly indolent lymphoid cancers, making it a candidate for cancer therapy.

Biological Targets

This compound interacts with several biological targets, particularly enzymes involved in nucleic acid metabolism. Its effects are primarily observed on:

- DNA Polymerases : Inhibition leads to disrupted DNA replication.

- Apoptotic Pathways : Induces programmed cell death in cancerous cells.

- Cell Cycle Regulation : Alters normal cell cycle progression, contributing to its anticancer effects .

Case Studies

- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, it was shown to induce apoptosis in lymphoid malignancies through the disruption of DNA synthesis pathways .

- Mechanistic Studies : Research indicated that the compound's incorporation into DNA leads to structural distortions that hinder replication and transcription processes. This was confirmed through molecular modeling studies that elucidated its binding interactions with DNA polymerases .

- Synthetic Applications : Beyond its biological activity, this compound serves as a versatile building block for synthesizing modified nucleotides and oligonucleotides, which are crucial for studying RNA interference and other biological processes .

Data Table: Biological Activity Overview

| Activity | Description |

|---|---|

| DNA Synthesis Inhibition | Interferes with DNA polymerases leading to apoptosis |

| Cancer Targeting | Effective against indolent lymphoid cancers |

| Mechanistic Insights | Alters cell cycle and induces apoptosis |

| Synthetic Utility | Building block for modified nucleotides |

Propiedades

IUPAC Name |

6-chloro-2-iodo-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClIN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRNPDHDBPGZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClIN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463583 | |

| Record name | 6-Chloro-2-iodopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18552-90-4 | |

| Record name | 6-Chloro-2-iodopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18552-90-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 6-chloro-2-iodopurine a valuable compound in organic synthesis?

A1: this compound is a highly versatile building block for synthesizing more complex purine derivatives. Its value stems from the distinct reactivity of the two halogen substituents. Specifically, the iodine atom at position 2 is susceptible to selective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. [, , ] This allows for the introduction of diverse aryl, alkenyl, and alkynyl groups at the 2-position of the purine scaffold. [, ] Meanwhile, the chlorine atom at position 6 can undergo subsequent transformations, including nucleophilic aromatic substitution, to further diversify the molecule. []

Q2: Can you elaborate on the regioselectivity observed in reactions involving this compound?

A2: Research shows that 9-benzyl-6-chloro-2-iodopurine displays remarkable regioselectivity in Suzuki-Miyaura reactions. When reacted with one equivalent of phenylboronic acid, the coupling occurs exclusively at the 2-position, affording 9-benzyl-6-chloro-2-phenylpurine. [] This selectivity likely arises from the greater reactivity of the iodine atom towards oxidative addition with the palladium catalyst compared to the chlorine atom.

Q3: How does the structure of this compound enable its characterization?

A3: The structure of this compound can be confirmed using various spectroscopic techniques.

- NMR Spectroscopy: HMBC (Heteronuclear Multiple Bond Correlation) NMR experiments are particularly useful for determining the regiochemistry of substituents on the purine ring. [] These experiments provide information about long-range coupling between protons and carbons, helping to unequivocally assign the positions of the chlorine and iodine atoms.

- X-ray Diffraction: Single crystal X-ray diffraction studies provide detailed information about the bond lengths, bond angles, and overall three-dimensional structure of the molecule. [] This technique offers definitive structural confirmation.

Q4: What are the potential applications of compounds derived from this compound in medicinal chemistry?

A5: The ability to introduce various substituents onto the purine scaffold through this compound makes it a valuable tool in medicinal chemistry. For instance, 2-alkynyladenosines, synthesized from a this compound precursor, have shown selective agonistic activity towards A2 adenosine receptors and exhibited potent antihypertensive effects in studies. [] This highlights the potential of such compounds as leads for developing novel therapeutics targeting cardiovascular diseases. Further research exploring the structure-activity relationships of various 2-substituted purine derivatives derived from this compound could lead to the discovery of compounds with diverse biological activities and therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.